UC2288 is classified as a p21 inhibitor and is recognized for its ability to downregulate p21 expression at both transcriptional and post-transcriptional levels. It is synthesized from a chemical model based on sorafenib, indicating its structural and functional relationship to this well-known anticancer agent . The compound is known by its chemical name: trans-1-(4-chloro-3-trifluoromethyl-phenyl)-3-(4-hydroxy-cyclohexyl)-urea and has the CAS number 1394011-91-6 .
The synthesis of UC2288 involves several key steps:
The final yield of UC2288 was reported to be approximately 83%, indicating an efficient synthesis process. The compound's purity is typically assessed using high-performance liquid chromatography (HPLC), ensuring it meets the required standards for biological applications .
UC2288's molecular formula is , reflecting its complex structure that includes multiple functional groups conducive to its activity as a p21 inhibitor. The compound features:
The structural integrity of UC2288 allows it to penetrate cellular membranes effectively, contributing to its classification as a cell-permeable compound .
UC2288 operates primarily through its interaction with p21, leading to decreased levels of this protein without altering its stability significantly. This mechanism involves:
These reactions highlight UC2288's potential as a selective modulator in experimental settings aimed at understanding p21's role in various diseases.
The mechanism by which UC2288 exerts its effects involves several pathways:
This unique mechanism positions UC2288 as an intriguing candidate for further research into cancer therapy and other conditions associated with aberrant p21 activity.
UC2288 appears as a white solid with a melting point range of 176.5–177.9°C. Its solubility profile allows it to be dissolved in dimethyl sulfoxide (DMSO), facilitating its use in various biological assays .
The empirical formula indicates the presence of halogenated groups which may enhance its biological activity. The compound is characterized by high purity levels (≥98% by HPLC), ensuring reliability in experimental applications .
UC2288 has significant potential applications in scientific research, particularly in studies focused on:
UC2288 (trans-1-(4-chloro-3-trifluoromethyl-phenyl)-3-[4-(5-trifluoromethyl-pyridin-2-yloxy)-cyclohexyl]-urea) emerged from systematic efforts to optimize the chemical scaffold of Sorafenib (Nexavar®), an FDA-approved multikinase inhibitor. Researchers capitalized on the serendipitous discovery that Sorafenib possessed p21 inhibitory activity at concentrations of approximately 10 µM. Through targeted structural modifications, they synthesized several Sorafenib analogs with improved selectivity for p21 attenuation. Among these, UC2288 was identified as a lead compound due to its potent p21 attenuation without significant kinase inhibitory activity [2] [7].
The critical structural distinction between UC2288 and Sorafenib lies in the elimination of kinase inhibitory properties while retaining the ability to modulate p21 expression. Specifically, UC2288 lacks Sorafenib's potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) and Raf kinases (C-Raf and B-Raf), as demonstrated by kinase assays showing IC50 values >10,000 nM for these kinases compared to Sorafenib's IC50 of 13-45 nM [2]. This selectivity profile was confirmed through Western blot analyses showing inconsistent changes in phosphorylated ERK (p-ERK) levels across different cell lines treated with UC2288, unlike the consistent inhibition observed with Sorafenib [2].
Table 1: Comparative Profile of UC2288 and Sorafenib
Property | UC2288 | Sorafenib |
---|---|---|
Primary Target | p21 attenuator | Multikinase inhibitor |
VEGFR2 Inhibition | 0% at 10 µM | 100% at 10 µM |
C-Raf IC50 | >10,000 nM | 45 ± 5 nM |
B-RafV600E IC50 | >10,000 nM | 13 ± 2 nM |
Effect on p-ERK | Inconsistent across cell lines | Consistent inhibition |
p21 Attenuation Mechanism | Transcriptional/post-transcriptional | Degradation via proteosomal pathway |
The cyclin-dependent kinase inhibitor p21 (p21Cip1/Waf1/CDKN1A) exhibits functional duality in oncogenesis, functioning as either a tumor suppressor or oncoprotein based on cellular context, subcellular localization, and post-translational modifications. Nuclear p21 primarily exerts tumor-suppressive functions by inducing cell cycle arrest through inhibition of cyclin-dependent kinases (CDKs), thereby preserving genomic integrity following DNA damage. Conversely, cytoplasmic p21 displays potent anti-apoptotic activity through interactions with procaspase-3, apoptosis signal-regulating kinase 1 (ASK1), and stress-activated protein kinases [4] [8].
This functional dichotomy underpins the therapeutic rationale for targeting p21 in cancer. Overexpression of cytoplasmic p21 correlates with poor prognosis across multiple malignancies, including renal cell carcinoma (RCC), breast cancer, ovarian cancer, and nasopharyngeal carcinoma. In high-risk neuroblastoma, phosphorylation of p21 at threonine 145 (p-p21) by Akt promotes cytoplasmic retention and is associated with cisplatin resistance [10]. The anti-apoptotic function of cytoplasmic p21 maintains cancer cell viability during DNA repair processes following chemotherapy, contributing significantly to treatment resistance [5].
Table 2: Context-Dependent Roles of p21 in Cancer
Localization/Form | Function | Cancer Association |
---|---|---|
Nuclear p21 | Cell cycle arrest, DNA repair | Tumor suppressor function |
Cytoplasmic p21 | Anti-apoptotic signaling | Poor prognosis marker |
p-p21 (Thr145) | Cytoplasmic retention, apoptosis inhibition | Chemoresistance in neuroblastoma and ovarian cancer |
Overexpressed p21 | Senescence escape, stem cell renewal | Tumor progression in RCC and breast cancer |
The paradoxical role of p21 as both tumor suppressor and oncogene necessitates precise therapeutic targeting strategies. Small molecule inhibitors like UC2288 offer the potential to specifically attenuate the oncogenic functions of p21—particularly its cytoplasmic anti-apoptotic activity—without compromising its tumor-suppressive nuclear functions. This approach represents a promising strategy to overcome chemoresistance mechanisms in aggressive malignancies [3] [5] [9].
UC2288 represents a novel class of targeted anticancer agents with distinct advantages over earlier p21 modulators. As a first-in-class selective p21 attenuator, UC2288 operates through mechanisms fundamentally different from previous compounds. Butyrolactone I and LLW10, earlier generation inhibitors, primarily functioned through proteosomal degradation of p21 and required high concentrations (≥100 µM) for efficacy, limiting their clinical utility. In contrast, UC2288 achieves p21 attenuation at lower concentrations (IC50 ≈10 µM) through transcriptional or post-transcriptional regulation of p21 mRNA expression, independent of p53 status [5] [7].
The p53-independent mechanism is particularly significant given the high frequency of TP53 mutations in therapy-resistant cancers. Unlike CRM1 inhibitors that sequester p21 in the nucleus, UC2288 specifically reduces cytosolic p21 levels without affecting nuclear p21, thereby selectively targeting the anti-apoptotic functions of p21 while preserving its cell cycle regulatory functions [5]. This specificity was demonstrated in renal cell carcinoma lines, where UC2288 treatment decreased cytosolic but not nuclear p21 protein levels [2].
Preclinical studies have validated UC2288's therapeutic potential across diverse cancer models:
Beyond oncology, UC2288 has shown neuroprotective effects in a MPTP-induced Parkinson's disease mouse model, where it attenuated neuroinflammation by reducing TNF-α and IL-6 levels and inhibiting MAPK pathway activation [6]. This highlights potential applications in neurodegenerative disorders.
The significance of UC2288 extends beyond its immediate therapeutic potential. As a specific chemical probe, it enables precise dissection of p21's context-dependent functions in carcinogenesis, DNA repair, stem cell renewal, and treatment resistance, accelerating the development of novel targeting strategies for therapy-resistant cancers [5] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1